molecular formula C17H16O3S B14268006 Benzyl 3-oxo-2-(phenylsulfanyl)butanoate CAS No. 139101-20-5

Benzyl 3-oxo-2-(phenylsulfanyl)butanoate

Cat. No.: B14268006
CAS No.: 139101-20-5
M. Wt: 300.4 g/mol
InChI Key: JRAURNOHKYDRHK-UHFFFAOYSA-N
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Description

Benzyl 3-oxo-2-(phenylsulfanyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a keto group, and a phenylsulfanyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-oxo-2-(phenylsulfanyl)butanoate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-oxo-2-(phenylsulfanyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-oxo-2-(phenylsulfanyl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3-oxo-2-(phenylsulfanyl)butanoate involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the phenylsulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-oxo-3-ureidopropanoate: Similar structure but with a ureido group instead of a phenylsulfanyl group.

    Ethyl 3-oxo-2-(phenylsulfanyl)butanoate: Similar structure but with an ethyl ester instead of a benzyl ester.

Properties

CAS No.

139101-20-5

Molecular Formula

C17H16O3S

Molecular Weight

300.4 g/mol

IUPAC Name

benzyl 3-oxo-2-phenylsulfanylbutanoate

InChI

InChI=1S/C17H16O3S/c1-13(18)16(21-15-10-6-3-7-11-15)17(19)20-12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3

InChI Key

JRAURNOHKYDRHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OCC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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